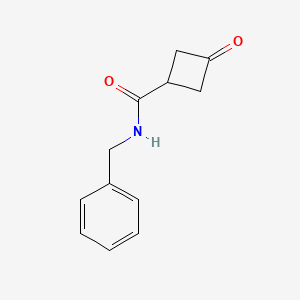

N-Benzyl-3-oxocyclobutanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-oxocyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-6-10(7-11)12(15)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXVOPKEZQJJOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to N Benzyl 3 Oxocyclobutanecarboxamide

Precursor Synthesis: Construction of the 3-Oxocyclobutanecarboxylic Acid Core

The formation of the 3-oxocyclobutanecarboxylic acid precursor is a critical first step, with methodologies focusing on either building the cyclobutane (B1203170) ring from acyclic precursors or modifying existing cyclobutane structures.

Cyclization Strategies for the Cyclobutanone (B123998) Ring Formation

The inherent ring strain of cyclobutanes makes their formation a chemical challenge. baranlab.org However, several reliable methods exist for constructing the cyclobutanone core. nih.gov One prominent strategy involves the cyclization of 1,3-dibromo-2-propanone derivatives with malonic esters, followed by hydrolysis and decarboxylation. For instance, a patented method describes the reaction of acetone, bromine, and malononitrile (B47326) to eventually yield 3-oxocyclobutanecarboxylic acid. google.comchemicalbook.com This multi-step process includes the initial synthesis of 1,3-dibromoacetone, followed by a cyclization reaction with malononitrile in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), and finally, hydrolysis of the resulting 3,3-dicyanocyclobutanone to afford the desired acid. google.com

Another approach involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of a strong base like potassium tert-butoxide. google.compatsnap.com The resulting diester undergoes acidic hydrolysis and decarboxylation to furnish 3-oxocyclobutanecarboxylic acid. google.compatsnap.com Additionally, photochemical [2+2] cycloaddition reactions are a well-established method for forming cyclobutane rings, often utilizing the reaction between an olefin and an unsaturated substrate. baranlab.orgnih.gov

| Starting Materials | Key Reagents | Intermediate | Final Product | Reference |

| Acetone, Bromine, Malononitrile | Ethanol, DMF, Water, NaI, TBAB | 3,3-Dicyanocyclobutanone | 3-Oxocyclobutanecarboxylic acid | google.com |

| Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | DMF, Potassium tert-butoxide, HCl | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 3-Oxocyclobutanecarboxylic acid | google.compatsnap.com |

Derivatization of Existing Cyclobutane Carboxylic Acid Derivatives

An alternative to de novo ring construction is the modification of pre-existing cyclobutane frameworks. A common method is the hydrolysis and decarboxylation of cyclobutane-1,1-dicarboxylic acid derivatives. For example, stirring diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate with 20% hydrochloric acid under reflux leads to both hydrolysis of the ester and ketal groups, as well as decarboxylation, to yield 3-oxocyclobutanecarboxylic acid. thieme-connect.de Similarly, diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can be converted to the target acid under reflux with 20% hydrochloric acid. guidechem.com

The oxidation of a hydroxyl group at the C3 position of a cyclobutanecarboxylic acid derivative is another viable route. While specific examples for the direct oxidation of 3-hydroxycyclobutanecarboxylic acid to the 3-oxo derivative are less detailed in the provided context, this transformation is a standard procedure in organic synthesis.

| Precursor | Reagents | Reaction Type | Product | Reference |

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 20% HCl | Hydrolysis & Decarboxylation | 3-Oxocyclobutanecarboxylic acid | thieme-connect.de |

| Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 20% HCl | Hydrolysis & Decarboxylation | 3-Oxocyclobutanecarboxylic acid | guidechem.com |

Amide Bond Formation: Coupling of 3-Oxocyclobutanecarboxylic Acid with Benzylamine (B48309)

The final key transformation in the synthesis of N-benzyl-3-oxocyclobutanecarboxamide is the formation of the amide bond between the 3-oxocyclobutanecarboxylic acid core and benzylamine. This can be achieved through direct methods using coupling reagents or via multi-step sequences.

Direct Amidation and Activation Strategies Utilizing Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide is a cornerstone of organic synthesis. bath.ac.uk This transformation is often facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. bath.ac.uk A wide array of such reagents has been developed, with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being common choices, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. peptide.comresearchgate.netsci-hub.segoogle.com

| Coupling Reagent Class | Examples | General Features | Reference |

| Carbodiimides | DCC, EDC | Widely used, often with additives like HOBt. | researchgate.netsci-hub.se |

| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | Highly effective, can be used for challenging couplings. | researchgate.netsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reactions, low racemization. HATU is particularly efficient. | peptide.comsigmaaldrich.com |

| Phosphonic Anhydrides | T3P | Increasingly used for large-scale applications. | sci-hub.se |

| Lewis Acids | TiCl₄, ZrCl₄ | Catalyzes direct amidation at elevated temperatures. | nih.govrsc.orgcore.ac.uk |

Multistep Synthetic Routes to N-Benzyl-3-oxocyclobutanecarboxamide

An alternative to direct amidation involves a two-step process where the carboxylic acid is first converted into a more reactive derivative, such as an acid chloride, which is then reacted with the amine. The formation of an acid chloride from a carboxylic acid is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). sci-hub.se This activated intermediate readily reacts with benzylamine, often in the presence of a base to neutralize the HCl byproduct, to form the desired amide. This method is highly reliable and frequently used in industrial settings. bath.ac.uksci-hub.se

Stereocontrol and Diastereoselective Synthesis in Cyclobutane Carboxamide Scaffolds

The synthesis of substituted cyclobutanes often introduces stereocenters, making stereocontrol a crucial aspect of the synthetic strategy. nih.gov The development of stereoselective methods for constructing cyclobutane rings, such as enantioselective [2+2] cycloadditions, is an active area of research. nih.govmdpi.comnih.gov These methods can employ chiral catalysts or auxiliaries to influence the stereochemical outcome of the ring-forming reaction. mdpi.comresearchgate.net

For instance, diastereoselective ring-expanding cycloisomerization reactions have been developed to create bicyclic systems containing a cyclobutane ring with a quaternary stereocenter. nih.gov Furthermore, the stereoselective synthesis of cyclobutane amino acids has been achieved through thermal [2+2] cycloadditions. mdpi.com The ability to control the relative and absolute stereochemistry of substituents on the cyclobutane ring is vital for the synthesis of complex, biologically active molecules. nih.govnih.gov In the context of N-benzyl-3-oxocyclobutanecarboxamide, if substituents were present on the cyclobutane ring, controlling their stereochemistry relative to the carboxamide group would be a key synthetic challenge, potentially addressed through diastereoselective cyclization or functionalization reactions. nih.govnih.gov

Methods for Control of Relative Stereochemistry

The control of relative stereochemistry in the synthesis of substituted cyclobutanes, including N-Benzyl-3-oxocyclobutanecarboxamide, is crucial for defining the spatial arrangement of the substituents on the four-membered ring. This can be achieved through various strategies, including substrate-controlled reactions and diastereoselective transformations.

One common approach involves the use of [2+2] cycloaddition reactions, where the stereochemistry of the starting materials can directly influence the stereochemical outcome of the cyclobutane product. mdpi.comnih.gov For instance, the reaction of a ketene (B1206846) with an alkene can proceed with a high degree of stereocontrol, depending on the substituents and reaction conditions. While specific examples for the direct synthesis of N-Benzyl-3-oxocyclobutanecarboxamide via this method are not prevalent in the literature, the principles can be applied. A plausible strategy would involve the cycloaddition of a suitable ketene precursor with an enamine or enol ether, followed by functional group interconversion to yield the target amide.

Another powerful strategy for controlling relative stereochemistry is through the functionalization of a pre-existing cyclobutane ring. nih.govnih.gov For example, the diastereoselective reduction of a cyclobutylidene derivative can establish a specific cis or trans relationship between substituents. A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been developed, featuring the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride (B1222165). acs.org This approach, which can be adapted for the synthesis of precursors to N-Benzyl-3-oxocyclobutanecarboxamide, highlights the importance of controlling reaction conditions to achieve high diastereoselectivity.

Furthermore, the stereochemistry of a cyclobutane ring can be influenced by the introduction of a chiral auxiliary on a starting material. mdpi.com For instance, the use of a chiral auxiliary on a cyclobutanone precursor can direct the stereoselective addition of nucleophiles, thereby controlling the relative stereochemistry of the resulting functionalized cyclobutane. mdpi.com

The following table summarizes potential diastereoselective methods applicable to the synthesis of N-Benzyl-3-oxocyclobutanecarboxamide precursors.

| Method | Key Transformation | Stereochemical Control | Potential Application |

| [2+2] Cycloaddition | Ketene-alkene cycloaddition | Concerted mechanism often leads to predictable stereochemistry based on alkene geometry. | Synthesis of a 3-oxocyclobutanecarboxylate precursor. |

| Diastereoselective Reduction | Reduction of a cyclobutylidene derivative | Use of specific reducing agents and conditions to favor one diastereomer. | Establishing cis or trans relationship in a 1,3-disubstituted cyclobutane. acs.org |

| Substrate Control | Functionalization of a pre-existing chiral cyclobutane | The inherent chirality of the starting material directs the approach of reagents. | Stereoselective elaboration of a chiral cyclobutane building block. |

Enantioselective Approaches in Cyclobutane Synthesis

Accessing enantiomerically pure N-Benzyl-3-oxocyclobutanecarboxamide requires the use of enantioselective synthetic strategies. These methods can be broadly categorized into the use of chiral auxiliaries and catalytic asymmetric reactions.

Chiral Auxiliary-Mediated Synthesis:

A well-established method for inducing chirality is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of synthesizing N-Benzyl-3-oxocyclobutanecarboxamide, a chiral auxiliary could be attached to the carboxylic acid precursor, 3-oxocyclobutanecarboxylic acid. Evans-type oxazolidinone auxiliaries are widely used for this purpose. wikipedia.org The synthesis would involve coupling the chiral auxiliary to 3-oxocyclobutanecarboxylic acid, followed by a stereoselective reaction, such as an alkylation or a conjugate addition, to establish the desired stereocenters on the cyclobutane ring. The final step would involve the cleavage of the auxiliary and amidation with benzylamine.

Catalytic Asymmetric Synthesis:

Catalytic asymmetric synthesis offers a more atom-economical approach to enantiomerically enriched compounds. nih.gov Various catalytic systems have been developed for the enantioselective synthesis of cyclobutane derivatives.

Asymmetric [2+2] Cycloadditions: The use of chiral Lewis acid or organocatalysts can promote the enantioselective [2+2] cycloaddition of ketenes with alkenes to produce chiral cyclobutanones. nih.gov These chiral cyclobutanones can then be converted to N-Benzyl-3-oxocyclobutanecarboxamide through subsequent functional group manipulations.

Catalytic Asymmetric C-H Functionalization: The direct functionalization of C-H bonds on a cyclobutane ring using a chiral catalyst is an emerging and powerful strategy. nih.gov This approach can be used to introduce substituents in a highly regio- and stereoselective manner. For the synthesis of N-Benzyl-3-oxocyclobutanecarboxamide, a pre-formed cyclobutane carboxamide could potentially undergo enantioselective C-H activation and functionalization at the 3-position.

Enantioselective Ring-Opening of Oxetanes: The catalytic asymmetric ring-opening of 3-substituted oxetanes provides a route to highly functionalized chiral building blocks that can be precursors to cyclobutane derivatives. rsc.org

The following table outlines potential enantioselective strategies for the synthesis of N-Benzyl-3-oxocyclobutanecarboxamide.

| Strategy | Catalyst/Auxiliary | Key Reaction | Anticipated Outcome |

| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric alkylation or conjugate addition | Diastereoselective formation of a substituted cyclobutane precursor. wikipedia.org |

| Asymmetric Catalysis | Chiral Lewis Acid / Organocatalyst | [2+2] Cycloaddition | Enantiomerically enriched cyclobutanone precursor. nih.gov |

| Asymmetric Catalysis | Chiral Rhodium or Palladium Complex | C-H Functionalization | Enantioselective introduction of a substituent at the 3-position of a cyclobutane ring. nih.gov |

| Enzymatic Resolution | Lipase | Kinetic resolution of a racemic cyclobutane ester | Separation of enantiomers of a precursor to the target molecule. |

While a direct, optimized synthesis for N-Benzyl-3-oxocyclobutanecarboxamide with complete stereochemical control is not explicitly detailed in the current literature, the principles and methodologies described provide a strong foundation for the development of such a process. The strategic application of diastereoselective and enantioselective methods, starting from readily available precursors like 3-oxocyclobutanecarboxylic acid, patsnap.comgoogle.comgoogle.com will be key to accessing specific stereoisomers of this valuable chemical entity.

Chemical Reactivity and Derivatization Pathways of N Benzyl 3 Oxocyclobutanecarboxamide

Transformations of the Cyclobutanone (B123998) Moiety

The cyclobutanone portion of the molecule is a hub of chemical reactivity, susceptible to reduction, nucleophilic attack at the carbonyl carbon, and functionalization at the adjacent alpha-positions.

Reduction Reactions of the Ketone Functionality

The ketone group of N-Benzyl-3-oxocyclobutanecarboxamide can be readily reduced to the corresponding secondary alcohol, N-benzyl-3-hydroxycyclobutanecarboxamide. This transformation is commonly achieved using hydride-based reducing agents.

A well-established method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄). In a typical procedure, the parent ester, benzyl (B1604629) 3-oxocyclobutane-1-carboxylate, is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water. The reaction is cooled, and sodium borohydride is added, leading to the formation of benzyl 3-hydroxycyclobutane-1-carboxylate. ambeed.com This reaction is generally efficient and proceeds under mild conditions. The subsequent amidation of this hydroxy ester with benzylamine (B48309) would yield the target N-benzyl-3-hydroxycyclobutanecarboxamide. The general transformation is depicted below:

Table 1: Reduction of the Cyclobutanone Moiety

| Reactant | Reagent | Product | Notes |

|---|

Nucleophilic Additions and Condensation Reactions at the Carbonyl Center

The electrophilic carbonyl carbon of the cyclobutanone is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the carbonyl group to form tertiary alcohols. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield N-benzyl-3-hydroxy-3-methylcyclobutanecarboxamide.

Condensation reactions with amines and their derivatives can also occur. For example, reaction with hydroxylamine (B1172632) would produce the corresponding oxime, while reaction with hydrazine (B178648) derivatives could yield hydrazones. These reactions are standard transformations for ketones and provide pathways to further functionalize the cyclobutanone ring.

Alpha-Functionalization Reactions of the Cyclobutanone

The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the alpha-position.

A notable example of this is the palladium-catalyzed α-arylation of amides. While not specifically documented for N-Benzyl-3-oxocyclobutanecarboxamide, general methods have been developed for the α-arylation of secondary amides. These reactions typically involve the use of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base, such as a lithium amide base (e.g., LiNCy₂), to facilitate the coupling of the amide enolate with an aryl halide. This methodology could potentially be applied to introduce an aryl group at the α-position of the cyclobutanone ring.

Reactions Involving the Amide Linkage

The secondary amide functionality provides another site for chemical modification, including substitution on the nitrogen atom and cleavage of the amide bond itself.

N-Alkylation and N-Acylation Reactions of the Amide Nitrogen

The hydrogen atom on the amide nitrogen can be substituted through alkylation or acylation reactions. N-alkylation can be achieved by treating the amide with a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. A synthetic route to the closely related N-methylated analog, N-benzyl-N-methyl-3-oxocyclobutanecarboxamide, has been reported. This synthesis involves the reaction of 3-oxocyclobutanecarboxylic acid with 1,1'-carbonyldiimidazole (B1668759) in tetrahydrofuran, followed by the addition of N-methylbenzylamine. This suggests that direct alkylation of N-Benzyl-3-oxocyclobutanecarboxamide is a feasible pathway.

N-acylation can be accomplished by reacting the amide with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to scavenge the acidic byproduct.

Table 2: Synthesis of an N-Alkylated Derivative

| Starting Material | Reagents | Product | Yield |

|---|

Controlled Cleavage and Modification of the Amide Bond

The amide bond in N-Benzyl-3-oxocyclobutanecarboxamide is generally stable but can be cleaved under specific, often harsh, conditions such as strong acid or base hydrolysis, typically at elevated temperatures. This would result in the formation of 3-oxocyclobutanecarboxylic acid and benzylamine.

More controlled methods for amide bond cleavage are an active area of research. While specific methods for this compound are not widely reported, general strategies for the chemoselective reduction of amides to amines or aldehydes could potentially be applied. rsc.org For example, reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the amide and the ketone, leading to (3-hydroxycyclobutyl)(benzyl)methanamine.

Modifications of the Benzyl Substituent

The benzyl group of N-benzyl-3-oxocyclobutanecarboxamide offers a versatile platform for a variety of chemical modifications. Both the aromatic phenyl ring and the benzylic methylene (B1212753) group are amenable to functionalization, enabling the synthesis of a diverse range of derivatives. These modifications can significantly alter the compound's physical, chemical, and biological properties.

Electrophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution (EAS) reactions. The N-acyl group is generally considered an ortho-, para-directing deactivator due to the lone pair of electrons on the nitrogen atom being delocalized into the carbonyl group, which reduces their ability to be donated to the aromatic ring. However, the methylene spacer between the amide and the phenyl ring mitigates this deactivating effect, rendering the phenyl ring activated towards EAS. The benzylamine moiety typically directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions that could be applied to N-benzyl-3-oxocyclobutanecarboxamide include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the ortho and para positions of the phenyl ring.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃, are expected to yield the corresponding ortho- and para-halogenated derivatives. youtube.com

Friedel-Crafts Alkylation and Acylation: The reaction with alkyl halides or acyl halides in the presence of a Lewis acid like aluminum chloride can introduce alkyl or acyl groups onto the phenyl ring, primarily at the para position to minimize steric hindrance. ethz.chlibretexts.org However, Friedel-Crafts reactions are known to have limitations, such as the potential for carbocation rearrangements and polyalkylation. libretexts.org A study on the Friedel-Crafts benzylation of arenes has shown that using N-methyl hydroxamic acid as a leaving group with BF₃•OEt₂ can overcome some of these limitations, offering a cleaner and more selective approach. ethz.ch

Amidation: Direct amidation of the aromatic ring is also a possibility. For instance, reactions using N-fluorobenzenesulfonimide (NFSI) as an electrophilic nitrogen source have been shown to amidate electron-rich arenes. nih.gov

The specific regioselectivity and reactivity in these substitutions would be influenced by the reaction conditions and the steric bulk of the 3-oxocyclobutanecarboxamide moiety.

Table 1: Plausible Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-(4-nitrobenzyl)-3-oxocyclobutanecarboxamide, N-(2-nitrobenzyl)-3-oxocyclobutanecarboxamide |

| Bromination | Br₂, FeBr₃ | N-(4-bromobenzyl)-3-oxocyclobutanecarboxamide, N-(2-bromobenzyl)-3-oxocyclobutanecarboxamide |

Functionalization Reactions at the Benzylic Position

The benzylic C-H bonds of N-benzyl-3-oxocyclobutanecarboxamide are activated and thus susceptible to a variety of functionalization reactions, including oxidation and C-H activation/functionalization.

Oxidative Debenzylation: The benzyl group can be cleaved oxidatively. A method utilizing an alkali metal bromide, such as KBr, with an oxidant like Oxone, can achieve the oxidative debenzylation of N-benzyl amides under mild, transition-metal-free conditions. organic-chemistry.orgacs.orgnih.gov This reaction proceeds via the formation of a bromo radical which abstracts a benzylic hydrogen to form a benzyl radical intermediate. This intermediate is then oxidized to an iminium cation and subsequently hydrolyzed to yield the corresponding primary amide (3-oxocyclobutanecarboxamide) and benzaldehyde. acs.org

Direct C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of benzylic C-H bonds. These methods offer a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized substrates.

Radical Amidation and Amination: Enantioselective intermolecular amidation and amination of benzylic C-H bonds can be achieved through dual copper and photocatalysis. nih.gov This method allows for the direct formation of new C-N bonds at the benzylic position.

Oxidative Amidation: Iodine-catalyzed oxidative amidation of benzylamines using tert-butyl hydroperoxide (TBHP) as a green oxidant can convert the benzylic carbon into an amide functionality. acs.org

Radical Rearrangements: The generation of a benzyl radical at the benzylic position can lead to intramolecular rearrangements. For instance, treatment with Et₃SiH and KOtBu can initiate radical cyclizations onto an adjacent aryl group. strath.ac.uk

Metallaphotoredox Catalysis: This strategy has been employed for various benzylic C-H functionalizations, including arylation, acylation, alkylation, carboxylation, alkynylation, sulfonylation, and azidation. rsc.org For example, a Giese reaction between a benzylic C-H and an enone can be facilitated by a photocatalyst to form γ-aryl ketones. rsc.org

Table 2: Representative Benzylic Functionalization Reactions

| Reaction Type | Reagents/Catalyst System | Product Type | Reference |

|---|---|---|---|

| Oxidative Debenzylation | KBr, Oxone | 3-Oxocyclobutanecarboxamide | organic-chemistry.orgacs.orgnih.gov |

| Enantioselective Amidation | Chiral Copper Catalyst, Photocatalyst, Oxidant | α-Amido-N-benzyl-3-oxocyclobutanecarboxamide | nih.gov |

Theoretical and Computational Studies in Elucidating Structure and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can provide a detailed understanding of the electronic characteristics and energetics of N-Benzyl-3-oxocyclobutanecarboxamide. rsc.orgnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. mdpi.com This process systematically alters the molecular geometry to find the configuration with the lowest potential energy. For N-Benzyl-3-oxocyclobutanecarboxamide, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Table 1: Representative Optimized Geometrical Parameters for a Carboxamide Linkage (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | - | - |

| C-N | 1.35 | - | - |

| N-H | 1.01 | - | - |

| O=C-N | - | 122.0 | - |

| C-N-H | - | 121.0 | - |

| H-N-C=O | - | - | 180.0 (trans) / 0.0 (cis) |

Note: This table contains typical values for a secondary amide group and is for illustrative purposes. Actual values for N-Benzyl-3-oxocyclobutanecarboxamide would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO acts as an electron donor, so its energy is related to the ionization potential, and it is associated with the nucleophilicity of a molecule. youtube.com The LUMO acts as an electron acceptor, with its energy being related to the electron affinity, and it is associated with the electrophilicity of the molecule. youtube.comyoutube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This analysis can predict the most likely sites for nucleophilic and electrophilic attack. For N-Benzyl-3-oxocyclobutanecarboxamide, the HOMO is likely to be localized on the electron-rich regions, such as the benzene ring or the oxygen atom of the carbonyl group, while the LUMO may be centered on the carbonyl carbon. ejosat.com.tr

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 6.0 |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 3.0 |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -(I+A)/2) | 1.0 to 2.5 |

Note: These values are representative for similar organic molecules and serve as an illustration. Specific calculations are needed for N-Benzyl-3-oxocyclobutanecarboxamide. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. MEP maps use a color scale to indicate charge distribution: red typically represents regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). walisongo.ac.idyoutube.com Green and yellow represent areas of neutral or intermediate potential. For N-Benzyl-3-oxocyclobutanecarboxamide, the MEP map would likely show a negative potential (red) around the carbonyl oxygen atom and a positive potential (blue) near the amide hydrogen atom, highlighting these sites' roles in hydrogen bonding and other intermolecular interactions. nih.govejosat.com.tr

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static, minimum-energy picture, molecules are dynamic entities. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to study the motion and conformational flexibility of molecules over time. mdpi.com

Molecular mechanics uses classical physics (force fields) to model the potential energy of a system of atoms. It is computationally less expensive than quantum methods, making it suitable for studying large systems or for extensive conformational searches to identify low-energy conformers that can then be further analyzed using DFT.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. um.es For N-Benzyl-3-oxocyclobutanecarboxamide, an MD simulation could reveal the accessible conformations in a given environment (e.g., in a solvent), the dynamics of the benzyl (B1604629) and cyclobutane (B1203170) rings, and the stability of intermolecular interactions, thereby providing a comprehensive view of its conformational landscape.

Computational Approaches to Reaction Mechanisms and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of a reaction, and understanding selectivity. mdpi.com By modeling the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located.

For N-Benzyl-3-oxocyclobutanecarboxamide, computational methods could be used to study various potential reactions, such as the reduction of the ketone, nucleophilic addition to the carbonyl group, or reactions involving the amide functionality. DFT calculations can be employed to find the geometry of the transition state—the highest energy point along the reaction coordinate. researchgate.net The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Characterizing the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency) confirms its identity and provides further insight into the reaction pathway. mdpi.com

Mechanistic Investigations of Chemical Reactions Involving N Benzyl 3 Oxocyclobutanecarboxamide

Kinetic Studies and Determination of Reaction Order

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction by revealing the dependence of the reaction rate on the concentration of reactants. For a hypothetical reaction involving N-Benzyl-3-oxocyclobutanecarboxamide, the reaction order with respect to the amide and any other reactants would be determined by systematically varying their initial concentrations and monitoring the reaction rate.

For instance, in a reaction where N-Benzyl-3-oxocyclobutanecarboxamide (A) reacts with a reagent (B) to form a product (P), the rate law would be expressed as:

Rate = k[A]x[B]y

Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to A and B, respectively. These orders are determined experimentally and provide insights into the number of molecules of each reactant involved in the rate-determining step of the reaction. Studies on analogous amide-forming reactions, such as the synthesis of N-benzyl-3-phenylpropanamide, have utilized kinetic analysis to compare different synthetic routes. walisongo.ac.id Similarly, kinetic investigations of the oxidation of benzyl (B1604629) ethers by N-chloronicotinamide have shown first-order kinetics with respect to both the oxidant and the benzyl ether. researchgate.net

Table 1: Hypothetical Kinetic Data for a Reaction of N-Benzyl-3-oxocyclobutanecarboxamide

| Experiment | Initial [N-Benzyl-3-oxocyclobutanecarboxamide] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 6.0 x 10-4 |

This is a hypothetical data table for illustrative purposes.

Elucidation of Catalytic Cycles and Identification of Intermediates

Many reactions involving amide-containing compounds are facilitated by catalysts. Elucidating the catalytic cycle is crucial for understanding the reaction mechanism and optimizing reaction conditions. This involves identifying the active catalytic species, all intermediate species formed during the cycle, and the regeneration of the catalyst.

For reactions involving N-Benzyl-3-oxocyclobutanecarboxamide, spectroscopic techniques such as NMR and mass spectrometry would be employed to detect and characterize transient intermediates. For example, in a proposed catalytic cycle, the catalyst might first activate the carbonyl group of the cyclobutanone (B123998) ring, making it more susceptible to nucleophilic attack. The subsequent steps would involve the reaction with another reagent and the eventual release of the product and regeneration of the catalyst. While specific catalytic cycles for this compound are not detailed in the available literature, research on boric acid-catalyzed amide bond formation provides a general model for such investigations. walisongo.ac.id

Solvent Effects and Isotopic Labeling Studies in Reaction Pathways

The choice of solvent can significantly influence the rate and outcome of a reaction. Solvent effects are typically studied by conducting the reaction in a variety of solvents with different polarities and coordinating abilities. For instance, polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, which can accelerate reactions proceeding through ionic pathways. libretexts.org Conversely, aprotic solvents might be preferred for reactions where the solvation of reactants is undesirable.

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups throughout a reaction. By replacing an atom with its heavier isotope (e.g., 1H with 2H, or 14N with 15N), researchers can follow its movement and determine which bonds are broken and formed during the reaction. For example, if a reaction involving N-Benzyl-3-oxocyclobutanecarboxamide were to be studied, the nitrogen atom of the amide could be labeled with 15N to track its fate in the final product. researchgate.net This technique is instrumental in distinguishing between different possible reaction mechanisms.

Table 2: Hypothetical Solvent Effects on the Rate Constant of a Reaction

| Solvent | Dielectric Constant | Relative Rate Constant (krel) |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 15 |

| Acetonitrile | 37.5 | 85 |

| Methanol | 32.7 | 50 |

This is a hypothetical data table for illustrative purposes.

Stereochemical Pathway Determination and Enantioselectivity Control in Reactions

The stereochemistry of a reaction describes the three-dimensional arrangement of atoms in the reactants and products. For a chiral molecule like N-Benzyl-3-oxocyclobutanecarboxamide, if the reaction occurs at a stereocenter, it is important to determine whether the reaction proceeds with retention, inversion, or racemization of the stereochemical configuration.

For instance, in a nucleophilic substitution reaction at a chiral center, an SN1 mechanism, which proceeds through a planar carbocation intermediate, typically leads to a racemic mixture of products. libretexts.orglibretexts.orgmasterorganicchemistry.com In contrast, an SN2 mechanism involves a backside attack by the nucleophile, resulting in an inversion of the stereochemical configuration. libretexts.org The stereochemical outcome of a reaction involving N-Benzyl-3-oxocyclobutanecarboxamide would be determined by analyzing the stereochemistry of the products using techniques such as chiral chromatography or polarimetry. Understanding the stereochemical pathway is also critical for developing enantioselective reactions, where one enantiomer is formed in preference to the other.

Applications As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Polycyclic and Heterocyclic Systems

The inherent ring strain and bifunctional nature of N-benzyl-3-oxocyclobutanecarboxamide make it an exceptional building block for the synthesis of intricate polycyclic and heterocyclic systems. Organic chemists utilize this substrate in a variety of reactions to construct fused, bridged, and spirocyclic frameworks, which are common motifs in biologically active molecules.

One prominent application is in the synthesis of spirocyclic compounds, where one central atom is part of two different rings. beilstein-journals.orgnih.gov The ketone functionality of the cyclobutane (B1203170) ring is a key reaction point for creating spiro-heterocycles. For example, condensation reactions with binucleophilic reagents can lead to the formation of diverse heterocyclic rings spiro-fused to the cyclobutane core. A common strategy involves the reaction of the cyclobutanone (B123998) with compounds containing both a thiol and an amine group, such as 2-aminoethanethiol, to generate spiro-thiazolidine derivatives. beilstein-journals.org Similarly, multicomponent reactions involving isatins, arylamines, and the cyclobutane core can yield complex spiro[dihydropyridine-oxindole] systems. beilstein-journals.org These reactions are often operationally simple and proceed in good yields, demonstrating the utility of the starting material. beilstein-journals.org

The synthesis of these complex structures is critical as heterocyclic moieties are present in a vast majority of all bioactive compounds. beilstein-journals.org The incorporation of the rigid cyclobutane scaffold into these systems allows for precise three-dimensional positioning of functional groups, a key aspect in designing molecules that can interact specifically with biological targets.

Table 1: Examples of Heterocyclic Systems Synthesized from Cyclobutanone Precursors This table illustrates representative transformations where a cyclobutanone core, analogous to N-benzyl-3-oxocyclobutanecarboxamide, is used to generate complex heterocyclic products.

| Starting Material Class | Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Cyclobutanone | Aniline, Thioglycolic Acid | Spiro-1,3-thiazolidin-4-one | beilstein-journals.org |

| Cyclobutanone | Isatin, Arylamine | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| Cyclobutanone | 2-Aminoethanethiol | Spiro-1,3-thiazolidine | beilstein-journals.org |

| Cyclobutanone | Potassium Cyanide, Ammonium Carbonate | Spiro-hydantoin | mdpi.com |

Precursor for Advanced Cyclobutane Derivatives with Defined Stereochemistry

The control of stereochemistry is paramount in modern drug discovery and organic synthesis. N-Benzyl-3-oxocyclobutanecarboxamide serves as an excellent precursor for generating advanced cyclobutane derivatives with multiple, well-defined stereocenters. The planar nature of the ketone allows for stereoselective nucleophilic additions, and the adjacent amide group can influence the stereochemical outcome of these reactions through chelation or steric hindrance.

Methodologies have been developed for the highly stereoselective synthesis of substituted cyclobutanes from various precursors. nih.gov In the context of N-benzyl-3-oxocyclobutanecarboxamide, the reduction of the ketone to a hydroxyl group is a fundamental transformation that creates a new stereocenter. The use of stereoselective reducing agents can yield either the syn or anti alcohol with high diastereoselectivity. Subsequent functionalization of this newly formed alcohol or the remaining active positions on the ring allows for the creation of a library of stereochemically diverse cyclobutane derivatives. beilstein-journals.org

Furthermore, the development of methods for the stereoselective ring-opening of related epoxycyclopentane systems highlights the importance of controlling stereochemistry in cyclic compounds. beilstein-journals.org Analogous strategies applied to derivatives of N-benzyl-3-oxocyclobutanecarboxamide could provide access to highly functionalized and stereochemically rich acyclic or alternative cyclic structures. The ability to generate these complex stereochemical arrays is crucial for probing the structure-activity relationships of bioactive molecules. nih.gov

Table 2: Stereoselective Transformations of the 3-Oxocyclobutane Core This table outlines potential stereoselective reactions on the N-benzyl-3-oxocyclobutanecarboxamide scaffold to produce derivatives with controlled stereochemistry.

| Reaction Type | Reagent/Catalyst | Potential Product Stereochemistry | Significance |

|---|---|---|---|

| Ketone Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | Enantiomerically enriched syn- or anti-alcohol | Creation of a defined stereocenter |

| Nucleophilic Addition | Grignard or Organolithium reagents | Diastereomerically enriched tertiary alcohols | Introduction of new substituents with stereocontrol |

| Aldol Condensation | Chiral Base / Lewis Acid | Syn- or anti-aldol adducts | C-C bond formation with control of two new stereocenters |

Contribution to the Development of New Methodologies in Cyclobutane Chemistry

The unique reactivity of the strained cyclobutane ring makes compounds like N-benzyl-3-oxocyclobutanecarboxamide valuable probes for the development of new synthetic methodologies. Its well-defined structure serves as a benchmark substrate for testing the scope and limitations of novel chemical reactions specifically designed for four-membered rings.

Research in this area often focuses on developing efficient ways to functionalize the cyclobutane core or to use it in ring-expansion or rearrangement reactions. whiterose.ac.uk For instance, new photocatalyzed reactions have been developed to construct spirocyclic systems from related intermediates, showcasing how modern synthetic methods can be applied to these building blocks. whiterose.ac.uk N-benzyl-3-oxocyclobutanecarboxamide is an ideal substrate for exploring new C-H activation or cross-coupling reactions, which are powerful tools for decorating the carbocyclic scaffold. The development of such a synthetic toolkit allows for the rapid elaboration of the simple starting material into a variety of more complex structures. whiterose.ac.uk These newly developed methods, once proven on a model system like this, can then be applied to the synthesis of more complex target molecules, including natural products and pharmaceuticals containing the cyclobutane motif.

Role in Scaffold Diversity Generation for Chemical Libraries

In medicinal chemistry and drug discovery, the structural diversity of compound libraries is crucial for identifying new hit compounds in high-throughput screening campaigns. cam.ac.uku-strasbg.fr N-Benzyl-3-oxocyclobutanecarboxamide is an excellent starting point for Diversity-Oriented Synthesis (DOS), a strategy that aims to create collections of structurally diverse molecules from a common intermediate. cam.ac.uknih.gov

The value of this compound lies in its ability to serve as a hub for divergent synthesis pathways. The ketone can be transformed into an alcohol, an olefin, or a spirocycle, while the amide nitrogen and benzyl (B1604629) group can be modified or cleaved to reveal other functional groups. Each of these transformations leads to a different class of molecules. This reagent-based branching approach allows for the efficient generation of a wide range of molecular scaffolds from a single, common starting material. cam.ac.uk

The rigid, sp³-rich nature of the cyclobutane core is particularly advantageous. nih.gov While many traditional combinatorial libraries are composed of structurally "flat" (sp²-rich) molecules, incorporating three-dimensional scaffolds like cyclobutane can lead to improved physicochemical properties and better interactions with the complex 3D structures of biological targets. whiterose.ac.uknih.gov By using N-benzyl-3-oxocyclobutanecarboxamide as a foundational building block, chemists can populate chemical libraries with novel, topologically diverse compounds, thereby increasing the probability of discovering new bioactive agents. cam.ac.uknih.gov

Table 3: Divergent Synthesis Pathways for Scaffold Diversity This table illustrates how the different functional groups on N-benzyl-3-oxocyclobutanecarboxamide can be independently modified to generate diverse molecular scaffolds.

| Functional Group | Transformation | Resulting Scaffold Class |

|---|---|---|

| Ketone (C=O) | Wittig Reaction | Exo-methylene Cyclobutanes |

| Ketone (C=O) | Reductive Amination | 3-Amino-cyclobutane Derivatives |

| Ketone (C=O) | Spirocyclization | Spiro-heterocycles |

| Amide (N-H) | N-Alkylation / N-Arylation | Variously Substituted Amides |

| Benzyl Group | Hydrogenolysis (Debenzylation) | Primary Amide Derivatives |

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols for N-Benzyl-3-oxocyclobutanecarboxamide and its Derivatives

The chemical industry is increasingly shifting towards more environmentally benign synthetic methods. For N-Benzyl-3-oxocyclobutanecarboxamide, future research will likely focus on developing sustainable and green synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the adoption of enzymatic catalysis . Biocatalysts, such as lipases, have shown great potential in amide bond formation under mild conditions. For instance, Candida antarctica lipase B (CALB) has been successfully used for the amidation of various carboxylic acids and amines in green solvents like cyclopentyl methyl ether (CPME). The application of such enzymatic methods to the synthesis of N-Benzyl-3-oxocyclobutanecarboxamide could offer a highly selective and eco-friendly alternative to traditional chemical activators.

Another key direction is the development of photocatalytic methods . Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis, often allowing for reactions to proceed at ambient temperatures and with high atom economy. Future research could explore the use of photocatalysts for the direct coupling of 3-oxocyclobutanecarboxylic acid and benzylamine (B48309), potentially avoiding the need for stoichiometric activating agents.

Furthermore, the principles of green chemistry will guide the selection of solvents and reagents. The use of greener solvents, such as water or bio-derived solvents, and the avoidance of hazardous reagents are central to this approach. The development of solvent-free reaction conditions, where possible, would further enhance the sustainability of the synthesis.

| Green Synthesis Approach | Potential Advantages for N-Benzyl-3-oxocyclobutanecarboxamide Synthesis |

| Enzymatic Catalysis (e.g., CALB) | High selectivity, mild reaction conditions, reduced waste, use of green solvents. |

| Photocatalysis | Use of renewable energy (light), ambient temperature reactions, high atom economy. |

| Green Solvents (e.g., water, CPME) | Reduced environmental impact, improved safety profile. |

| Solvent-free Reactions | Minimized solvent waste, potential for increased reaction rates. |

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

Beyond green chemistry, the exploration of novel catalytic transformations will be crucial for improving the efficiency and selectivity of N-Benzyl-3-oxocyclobutanecarboxamide synthesis. A significant focus will be on enantioselective synthesis , as the biological activity of chiral molecules is often dependent on their stereochemistry.

Catalytic enantioselective [2+2] cycloadditions are a powerful method for constructing cyclobutane (B1203170) rings with high stereocontrol. Future research could investigate the use of chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemistry of the cyclobutane core during its formation. This would allow for the selective synthesis of specific stereoisomers of N-Benzyl-3-oxocyclobutanecarboxamide, which is essential for pharmacological studies.

The development of organophotoredox catalysis also presents exciting opportunities. This approach combines the advantages of photoredox catalysis with organocatalysis to enable novel transformations. For the synthesis of cyclobutane derivatives, this could lead to new methods for ring formation and functionalization with high levels of control.

Moreover, research into catalysts that can facilitate the direct functionalization of the cyclobutane ring would be highly valuable. This would allow for the late-stage modification of the N-Benzyl-3-oxocyclobutanecarboxamide scaffold, providing access to a diverse range of derivatives for structure-activity relationship (SAR) studies.

Application of Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Optimization

To translate synthetic protocols from the laboratory to an industrial scale, a deep understanding of the reaction mechanism and kinetics is essential. The application of Process Analytical Technology (PAT) , which involves the use of advanced spectroscopic and in situ monitoring techniques, will be a key enabler for the optimization of N-Benzyl-3-oxocyclobutanecarboxamide synthesis.

Techniques such as Fourier-transform infrared spectroscopy (FT-IR) , Raman spectroscopy , and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This data can be used to build kinetic models of the reaction, identify potential bottlenecks, and determine the optimal reaction conditions for maximizing yield and minimizing impurities.

In situ monitoring can also provide valuable insights into the reaction mechanism, helping researchers to understand the role of the catalyst and the formation of any transient species. This knowledge can then be used to design more efficient and robust synthetic processes. The use of these techniques will be instrumental in developing a scalable and cost-effective synthesis of N-Benzyl-3-oxocyclobutanecarboxamide.

| In Situ Monitoring Technique | Information Gained for Reaction Optimization |

| FT-IR Spectroscopy | Real-time tracking of functional group transformations (e.g., amide bond formation). |

| Raman Spectroscopy | Monitoring of reaction progress, particularly in heterogeneous or slurry reactions. |

| NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products. |

| Mass Spectrometry | Identification of reaction intermediates and byproducts. |

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Routes

ML models can also be used to predict the outcome of a reaction based on the starting materials, reagents, and reaction conditions. researchgate.net This can save significant time and resources by reducing the need for extensive experimental screening. By analyzing large datasets, these models can identify the optimal parameters for a given reaction, leading to improved yields and purities. researchgate.net

Furthermore, generative ML models can be used to design new derivatives of N-Benzyl-3-oxocyclobutanecarboxamide with specific properties, such as enhanced biological activity or improved metabolic stability. mdpi.com This data-driven approach to molecular design has the potential to significantly accelerate the drug discovery process. mdpi.com

Expanding the Scope of N-Benzyl-3-oxocyclobutanecarboxamide in Complex Molecule Synthesis and Chemical Space Exploration

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for medicinal chemistry and materials science. whiterose.ac.uk N-Benzyl-3-oxocyclobutanecarboxamide and its derivatives can serve as valuable building blocks for the synthesis of more complex molecules with novel properties. whiterose.ac.uk

One area of future research will be the use of this scaffold in fragment-based drug discovery (FBDD) . whiterose.ac.uk The conformationally restricted nature of the cyclobutane ring can be exploited to design fragments that bind to biological targets with high affinity and selectivity. nih.gov By growing these fragments or linking them together, it is possible to develop potent and drug-like molecules. researchgate.net

The cyclobutane core can also be used as a bioisosteric replacement for other chemical groups, such as phenyl rings or other cyclic systems. whiterose.ac.uk This can lead to improvements in physicochemical properties, such as solubility and metabolic stability, which are crucial for the development of successful drugs. whiterose.ac.uk

Expanding the chemical space around the N-Benzyl-3-oxocyclobutanecarboxamide scaffold will involve the development of new methods for its functionalization. nih.gov This will allow for the creation of diverse libraries of compounds that can be screened for a wide range of biological activities, ultimately leading to the discovery of new therapeutic agents and advanced materials. researchgate.net

Q & A

Basic Question: What synthetic routes are available for N-Benzyl-3-oxocyclobutanecarboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1 : Carboxamide formation via coupling reactions (e.g., using carbodiimides like EDC or DCC) between 3-oxocyclobutanecarboxylic acid and benzylamine. Reaction optimization includes controlling pH (neutral to slightly acidic) and solvent selection (e.g., DMF or THF) to enhance yield .

- Route 2 : Direct benzylation of 3-oxocyclobutanecarboxamide using benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile). Temperature (40–60°C) and stoichiometric ratios (1:1.2 for benzylating agent) are critical for minimizing side products .

- Optimization Tools : Monitor reaction progress via TLC or HPLC. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Basic Question: What analytical techniques are recommended for characterizing N-Benzyl-3-oxocyclobutanecarboxamide?

Methodological Answer:

- Structural Confirmation : Use - and -NMR to verify cyclobutane ring integrity and benzyl group substitution. IR spectroscopy confirms carbonyl (C=O) and amide (N–H) functional groups .

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm. GC/MS is suitable for detecting volatile impurities or degradation products .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H] at m/z calculated for CHNO) .

Advanced Question: How can researchers resolve contradictions in reported stability data for N-Benzyl-3-oxocyclobutanecarboxamide under varying pH conditions?

Methodological Answer:

- Contradiction Analysis : Discrepancies may arise from solvent choice (aqueous vs. organic) or temperature. For example, hydrolytic stability in aqueous buffers (pH 2–12) should be tested at 25°C and 37°C using HPLC to quantify degradation products .

- Mechanistic Insight : Cyclobutane ring strain may accelerate hydrolysis under basic conditions. Computational modeling (DFT) can predict reaction pathways and transition states .

- Mitigation Strategies : Use stabilizers (e.g., antioxidants like BHT) in formulations or adjust storage conditions (e.g., inert atmosphere, −20°C) .

Advanced Question: What experimental designs are suitable for studying the biological activity of N-Benzyl-3-oxocyclobutanecarboxamide?

Methodological Answer:

- In Vitro Assays : Screen for enzyme inhibition (e.g., proteases, kinases) using fluorescence-based assays. Dose-response curves (IC) require purity >95% to exclude confounding effects .

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 model). Solubility in DMSO/PBS should be confirmed via nephelometry .

- Control Experiments : Include structurally analogous compounds (e.g., N-alkyl variants) to isolate the benzyl group’s contribution to activity .

Basic Question: What safety protocols are critical when handling N-Benzyl-3-oxocyclobutanecarboxamide?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .

- Exposure Mitigation : Avoid inhalation (S22) and skin contact (S24/25). In case of exposure, rinse with water for 15 minutes and seek medical attention .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated chemical waste containers .

Advanced Question: How can computational methods aid in understanding the reactivity of N-Benzyl-3-oxocyclobutanecarboxamide?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclobutane ring to assess thermal stability. Transition state analysis explains regioselectivity in reactions .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide SAR (structure-activity relationship) optimization .

Basic Question: How should researchers assess the purity of N-Benzyl-3-oxocyclobutanecarboxamide batches?

Methodological Answer:

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .

- Elemental Analysis (EA) : Validate carbon, hydrogen, and nitrogen content against theoretical values (e.g., C: 65.74%, H: 5.95%, N: 6.39%) .

- HPLC-MS : Detect trace impurities (<0.1%) with orthogonal separation methods (e.g., ion-pair chromatography) .

Advanced Question: What strategies address low yields in large-scale synthesis of N-Benzyl-3-oxocyclobutanecarboxamide?

Methodological Answer:

- Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer. Monitor exothermic reactions with in-line IR spectroscopy .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps. Ligand selection (e.g., BINAP) improves turnover frequency .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-benzylated derivatives) and adjust stoichiometry/reactant addition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.